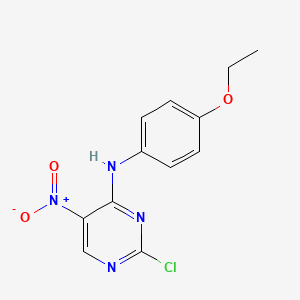

2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O3/c1-2-20-9-5-3-8(4-6-9)15-11-10(17(18)19)7-14-12(13)16-11/h3-7H,2H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQSXWSOOBHEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds under reflux conditions (50–100°C) with a stoichiometric excess of POCl3 to ensure complete conversion. DMF acts as a Lewis acid catalyst, facilitating the substitution of hydroxyl groups with chlorine atoms. A representative procedure involves:

-

Combining 5-nitrouracil (260 g, 1.64 mol) with POCl3 (1000 g, 6.52 mol) in a reactor.

-

Adding DMF (25 g) and maintaining the temperature at 50–100°C for 5 minutes.

-

Refluxing until gas chromatography confirms ≥95% product formation.

The crude product is isolated by distilling excess POCl3 under reduced pressure, followed by recrystallization in dichloroethane. This method achieves an 80% yield with 98.5% purity.

| Parameter | Value |

|---|---|

| Starting material | 5-Nitrouracil |

| Reagent | POCl3, DMF |

| Temperature | 50–100°C |

| Reaction time | 5 minutes |

| Yield | 80% |

| Purity | 98.5% |

Nucleophilic Aromatic Substitution with 4-Ethoxyaniline

The second step involves substituting the 4-chloro group of 2,4-dichloro-5-nitropyrimidine with 4-ethoxyaniline via SNAr. The nitro group at the 5-position activates the pyrimidine ring, directing the nucleophile to the 4-position due to its strong electron-withdrawing effect.

Reaction Mechanism and Regioselectivity

The SNAr mechanism proceeds through a Meisenheimer complex, where the nitro group stabilizes the negative charge developed at the 4-position during the transition state. This regioselectivity is confirmed by computational studies and isotopic labeling experiments.

Solvent and Base Optimization

Green chemistry approaches utilizing HPMC/water systems have gained prominence. In a typical procedure:

-

2,4-Dichloro-5-nitropyrimidine (1.0 equiv) is dissolved in 0.1 wt% HPMC aqueous solution.

-

4-Ethoxyaniline (1.2 equiv) and potassium hydroxide (1.2 equiv) are added sequentially.

-

The mixture is stirred at 50°C for 30 minutes, achieving 90% conversion with <5% hydrolysis byproduct.

Traditional organic solvents like dimethylacetamide (DMA) or tetrahydrofuran (THF) require higher temperatures (80–100°C) and longer reaction times (2–4 hours), yielding 75–85% product.

| Condition | HPMC/Water | Organic Solvent (DMA) |

|---|---|---|

| Temperature | 50°C | 80–100°C |

| Time | 30 minutes | 2–4 hours |

| Yield | 90% | 75–85% |

| Byproduct | <5% hydrolysis | 10–15% hydrolysis |

Critical Analysis of Side Reactions

Hydrolysis Competing Pathways

Hydrolysis of the chloro group to a hydroxyl group is the primary side reaction, exacerbated by prolonged exposure to aqueous environments or elevated temperatures. Strategies to suppress hydrolysis include:

Byproduct Management

Residual POCl3 from the chlorination step must be thoroughly removed via vacuum distillation to prevent side reactions during amination. Activated carbon treatment and sodium sulfate drying further enhance product purity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Reduction: Conversion of the nitro group to an amino group, resulting in 2-Chloro-N-(4-ethoxyphenyl)-5-aminopyrimidin-4-amine.

Oxidation: Formation of carboxylic acid derivatives from the ethoxy group.

Scientific Research Applications

Scientific Research Applications of 2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine

This compound is a heterocyclic compound featuring a pyrimidine ring with chloro, ethoxyphenyl, and nitro substitutions. It is utilized in diverse scientific research applications, including medicinal chemistry, materials science, and biological studies.

Preparation Methods

The synthesis of this compound typically involves reacting 2-chloropyrimidine with 4-ethoxyaniline under specific conditions, with the nitro group introduced through nitration reactions using nitric and sulfuric acids. Industrial production may employ continuous flow processes with automated reactors to ensure consistent quality, efficiency, and safety.

Chemical Reactions

This compound undergoes several chemical reactions:

- Substitution Reactions: The chloro group can be displaced by nucleophiles like amines or thiols.

- Reduction Reactions: The nitro group can be reduced to an amino group using hydrogen gas with a catalyst.

- Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong conditions.

Reagents and Conditions:

- Substitution: Nucleophiles (amines, thiols) with a base such as sodium hydroxide.

- Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.

- Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

- Substitution: Derivatives with different functional groups replacing the chloro group.

- Reduction: Conversion of the nitro group to an amino group, resulting in 2-Chloro-N-(4-ethoxyphenyl)-5-aminopyrimidin-4-amine.

- Oxidation: Formation of carboxylic acid derivatives from the ethoxy group.

Applications in Scientific Research

- Medicinal Chemistry: It is explored as a pharmacophore in developing antimicrobial and anticancer drugs.

- Materials Science: Utilized in synthesizing advanced materials with specific electronic or optical properties.

- Biological Studies: Functions as a probe in biochemical assays to study enzyme interactions and cellular pathways.

- Industrial Applications: Employed in producing specialty chemicals and intermediates for various industrial processes.

This compound has demonstrated antibacterial, antitubercular, and anticancer properties.

Antibacterial and Antitubercular Activity:

- Nitropyrimidine derivatives exhibit antibacterial and antitubercular activities.

- Minimum Inhibitory Concentration (MIC) values range from 0.8 to 100 µg/mL against different bacterial strains; one derivative showed an MIC of 0.8 µg/mL.

- These compounds interact with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, crucial for bacterial survival.

Anticancer Activity:

- Demonstrates cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer).

- A derivative showed an IC50 of 63.385 µM against A172 cells, indicating moderate efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine (QV-7682)

- Structural Differences : The phenyl ring substituent is 4-chloro-3-fluoro instead of 4-ethoxy.

- Impact : The chloro and fluoro groups are electron-withdrawing, enhancing the nitro group’s electron deficiency. This increases reactivity in electrophilic substitution compared to the ethoxy derivative, which has electron-donating character .

- Applications : Likely exhibits distinct solubility and bioavailability due to reduced hydrophilicity compared to the ethoxy analog.

4-Amino-2-chloro-6-methyl-5-nitropyrimidine (NSC 19054)

- Structural Differences: Replaces the N-(4-ethoxyphenyl)amine with an amino group at position 4 and adds a methyl group at position 4.

- These features may improve crystallinity but reduce metabolic stability .

5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine

- Structural Differences : Contains a phenyl group at position 2, a methyl group at position 6, and a fluorophenyl substituent at position 3.

- Intramolecular N–H⋯N hydrogen bonds stabilize the conformation, as observed in crystallographic studies .

Crystallographic and Hydrogen-Bonding Features

- Target Compound : Likely exhibits N–H⋯O and N–H⋯Cl hydrogen bonds, as seen in structurally related 2-chloro-5-nitropyridin-4-amine (). π-π stacking between pyrimidine rings may further stabilize the crystal lattice .

- Comparisons: N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Forms inversion dimers via C–H⋯F interactions and π-π stacking (centroid distance: 3.708 Å) . 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: Displays intermolecular N–H⋯N bonds (distance: 2.982 Å) and π-π interactions (centroid spacing: 3.647 Å) .

Biological Activity

2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antitubercular, and anticancer properties.

Antibacterial and Antitubercular Activity

Recent studies have demonstrated that derivatives of nitropyrimidines exhibit significant antibacterial and antitubercular activities. In particular, compounds related to this compound have shown promising results against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The synthesized compounds exhibited MIC values ranging from 0.8 to 100 µg/mL against different bacterial strains. Notably, one derivative achieved an MIC of 0.8 µg/mL , indicating strong antibacterial action .

- Mechanism of Action : Molecular docking studies indicated that these compounds interact effectively with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are critical for bacterial survival and proliferation .

Anticancer Activity

The cytotoxic effects of this compound derivatives were evaluated against several cancer cell lines:

- Cell Lines Tested : Studies included testing on A549 (lung adenocarcinoma), HeLa (cervical cancer), and other cancer cell lines.

- Cytotoxicity Results : The compound displayed varying degrees of cytotoxicity, with IC50 values calculated for different cell lines. For instance, one derivative showed an IC50 of 63.385 µM against A172 cells, indicating moderate efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of -Cl group | Enhances antibacterial properties |

| Ethoxy substitution at para position | Contributes to cytotoxic effects |

| Nitro group at position 5 | Critical for interaction with target enzymes |

Studies suggest that modifications in the aromatic ring significantly affect the biological properties of pyrimidine derivatives. For example, the introduction of different substituents can lead to enhanced potency against specific targets .

Study 1: Antibacterial Efficacy

In a comparative study, several nitropyrimidine derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds similar to this compound exhibited superior activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

Study 2: Cytotoxicity in Cancer Treatment

A detailed investigation into the cytotoxic effects of various pyrimidine derivatives revealed that certain modifications led to increased effectiveness against cancer cell lines while maintaining lower toxicity towards normal cells. The study highlighted that compounds with the ethoxy group showed promising results in reducing cell viability in cancer models without significant harm to healthy tissues .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on pyrimidine precursors. Key steps include:

- Step 1 : Starting with a 4-chloropyrimidine core, introduce the 5-nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Step 2 : React with 4-ethoxyaniline in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours to substitute the chlorine atom at position 4.

- Optimization : Yield improvements (from ~50% to >70%) are achieved by:

- Using catalytic Cu(I) or Pd-based catalysts to accelerate substitution .

- Maintaining anhydrous conditions to prevent hydrolysis of intermediates.

- Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., between pyrimidine and ethoxyphenyl groups), and hydrogen-bonding networks. For example, dihedral angles of ~15° between the pyrimidine and phenyl groups indicate planarity, while angles >60° suggest steric twisting .

- NMR spectroscopy :

- ¹H NMR confirms substitution patterns (e.g., aromatic protons of ethoxyphenyl at δ 6.8–7.2 ppm).

- ¹³C NMR identifies nitro (C-NO₂ at ~150 ppm) and ethoxy (C-O at ~63 ppm) groups.

- FT-IR : Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. How do substituent variations at specific positions influence biological activity, based on structural data?

- Methodological Answer :

- Comparative analysis : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) substituents and assess antimicrobial activity. For example:

- 4-Ethoxy derivatives (electron-donating) show enhanced antifungal activity compared to 4-CF₃ analogs due to improved membrane penetration .

- Structure-activity relationship (SAR) : Correlate dihedral angles (from crystallography) with bioactivity. Planar conformations (dihedral angles <20°) enhance π-π stacking with target enzymes, increasing potency .

Q. What strategies resolve discrepancies between computational predictions and experimental data in molecular interactions?

- Methodological Answer :

- Case study : If DFT calculations predict strong N–H⋯O hydrogen bonds but crystallography shows weak C–H⋯π interactions instead:

- Step 1 : Re-optimize computational models using solvent effects (e.g., PCM for DMSO) and dispersion corrections (e.g., DFT-D3) .

- Step 2 : Perform Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯π contributions >10% suggest dominant van der Waals interactions) .

- Validation : Use molecular docking to test revised models against biological targets (e.g., fungal cytochrome P450 enzymes) .

Q. How can conformational flexibility be analyzed to predict polymorphic behavior?

- Methodological Answer :

- Variable-temperature XRD : Monitor thermal expansion coefficients to identify flexible regions (e.g., ethoxy group rotation at >100°C) .

- Dynamic NMR : Track coalescence of ethoxy proton signals at elevated temperatures to calculate rotational energy barriers (ΔG‡ ~50–60 kJ/mol) .

- Polymorph screening : Use solvent/antisolvent crystallization (e.g., ethanol/water) to isolate metastable forms and compare stability via DSC .

Data Contradiction Analysis

Q. How should conflicting reports on hydrogen-bonding networks in crystal structures be addressed?

- Methodological Answer :

- Scenario : Some studies report N–H⋯N bonds (e.g., ), while others emphasize C–H⋯O interactions (e.g., ).

- Resolution :

Synchrotron XRD : Collect high-resolution data (≤0.8 Å) to distinguish weak H-bonding (e.g., C–H⋯O vs. N–H⋯N).

Quantum Topology (QTAIM) : Calculate bond critical points (BCPs) to confirm interaction strengths (e.g., ρ(r) >0.02 a.u. for H-bonds) .

Environmental factors : Assess how crystallization solvents (e.g., methanol vs. acetonitrile) influence packing motifs.

Tables for Key Data

Table 1 : Comparison of Dihedral Angles in Pyrimidine Derivatives

Table 2 : Optimization of Synthetic Yields

| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| No catalyst | None | DMF | 80 | 48 |

| CuI (5 mol%) | Cu(I) | THF | 60 | 72 |

| Pd(OAc)₂ (2 mol%) | Pd(II) | Toluene | 100 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.